molecular formula C13H9ClN2 B13874154 4-Anilino-2-chlorobenzonitrile

4-Anilino-2-chlorobenzonitrile

Cat. No.: B13874154
M. Wt: 228.67 g/mol
InChI Key: XQIGPUKQCSYQPI-UHFFFAOYSA-N
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Description

4-Anilino-2-chlorobenzonitrile is an organic compound with the molecular formula C13H9ClN2 It is a derivative of benzonitrile, where the benzene ring is substituted with an anilino group at the 4-position and a chlorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Anilino-2-chlorobenzonitrile typically involves the reaction of 4-chloro-2-nitrobenzonitrile with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a reducing agent like hydrogen gas. The reaction conditions include a temperature range of 80-100°C and a pressure of 1-2 atm .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Anilino-2-chlorobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Anilino-2-chlorobenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the development of bioactive molecules and enzyme inhibitors.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-Anilino-2-chlorobenzonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 4-Amino-2-chlorobenzonitrile
  • 4-Chloro-2-nitrobenzonitrile
  • 4-Anilino-2-fluorobenzonitrile

Comparison: 4-Anilino-2-chlorobenzonitrile is unique due to the presence of both an anilino group and a chlorine atom on the benzene ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the chlorine atom enhances its electrophilic nature, making it more reactive in substitution reactions .

Properties

Molecular Formula

C13H9ClN2

Molecular Weight

228.67 g/mol

IUPAC Name

4-anilino-2-chlorobenzonitrile

InChI

InChI=1S/C13H9ClN2/c14-13-8-12(7-6-10(13)9-15)16-11-4-2-1-3-5-11/h1-8,16H

InChI Key

XQIGPUKQCSYQPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=C(C=C2)C#N)Cl

Origin of Product

United States

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